molecular formula C17H21NO4 B1346841 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid CAS No. 885266-53-5

3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid

Cat. No. B1346841
M. Wt: 303.35 g/mol
InChI Key: JPMVLMBCHRXPLT-UHFFFAOYSA-N
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Description

“3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” is a compound with the molecular formula C17H21NO4 and a molecular weight of 303.3612. It appears as a pale yellow solid13.



Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” from the available resources.



Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21NO4/c1-11(9-15(19)20)13-10-18(16(21)22-17(2,3)4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3,(H,19,20)1. This code provides a specific representation of the molecule’s structure.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” from the available resources.



Physical And Chemical Properties Analysis

This compound is a pale yellow solid13. It has a molecular weight of 303.3612. The compound should be stored at 0-8 °C13.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of (Triazolylethyl)indoles : Utilizing a copper-catalyzed cycloaddition, N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole reacts with azides to yield (triazolylethyl)indoles. These compounds mimic indole-3-propionic acid due to the electronic similarities of the triazole ring to the amido group (Petrini & Shaikh, 2009).

  • Formation of Indoles and Oxindoles : Treatment of dilithiated N-(tert-butoxycarbonyl)anilines leads to intermediates that are converted to N-(tert-butoxycarbonyl)indoles and oxindoles. This process involves condensation and cyclization reactions (Clark et al., 1991).

  • Aldehyde Building Blocks : Synthesis of tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic and propionic acids from simple materials is reported. These compounds serve as building blocks in various chemical syntheses (Groth & Meldal, 2001).

  • Urease Inhibitors : 4-(1H-indol-3-yl)butanoic acid derivatives show potent inhibitory activity against the urease enzyme, suggesting their potential in therapeutic applications (Nazir et al., 2018).

Chemical Properties and Applications

  • Asymmetric Hydrogenation : Utilized in the synthesis of beta-amino acid pharmacophores, demonstrating its role in producing compounds with high enantiomeric excess (Kubryk & Hansen, 2006).

  • Enantioselective Synthesis : Key in producing enantioselective 3-aminopropanoic acid derivatives, an approach involving electrophilic attack on chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).

  • Catalysis in N-tert-Butoxycarbonylation : Demonstrates efficiency in N-tert-butoxycarbonylation of amines, providing an environmentally friendly and high-yield method for this chemical transformation (Heydari et al., 2007).

  • Novel Cyclo-dimerization : Engaged in a unique cyclo-dimerization process, yielding cyclic dimers that might have potential in further synthetic applications (Kawasaki et al., 2005).

Safety And Hazards

Specific safety and hazard information for “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” is not available in the resources I have. However, as with all chemicals, it should be handled with care, and appropriate safety measures should be taken.


Future Directions

The future directions for “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” are not specified in the available resources. However, given its molecular structure, it could potentially be of interest in various fields of research.


Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11(9-15(19)20)13-10-18(16(21)22-17(2,3)4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMVLMBCHRXPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid

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